2-bromo-N-(2,6-diethylphenyl)propanamide
CAS No.:
Cat. No.: VC13457438
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrNO |
|---|---|
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | 2-bromo-N-(2,6-diethylphenyl)propanamide |
| Standard InChI | InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16) |
| Standard InChI Key | XYLPVIJOTOKAKQ-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br |
Introduction
2-Bromo-N-(2,6-diethylphenyl)propanamide is an organic compound that belongs to the class of amides, featuring a bromine atom on the second carbon of the propanamide backbone and a substituted phenyl group (2,6-diethylphenyl) attached to the nitrogen atom. This structure suggests potential applications in synthetic chemistry, pharmaceuticals, or agrochemicals due to the functional groups present.
Structural Features and Nomenclature
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IUPAC Name: 2-Bromo-N-(2,6-diethylphenyl)propanamide
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Molecular Formula: C13H18BrNO
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Key Functional Groups:
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Amide group (-CONH)
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Bromine substitution at the alpha position of the propanamide chain
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Diethyl-substituted phenyl ring
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The presence of these groups makes the compound potentially reactive in nucleophilic substitution and other organic reactions.
Potential Applications
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Pharmaceuticals:
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Amides are common in drug design due to their stability and ability to form hydrogen bonds with biological targets.
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Brominated compounds often exhibit bioactivity, including antimicrobial or anticancer properties.
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Agrochemicals:
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The structure suggests potential as a pesticide or herbicide intermediate.
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Synthetic Chemistry:
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The bromine atom can serve as a leaving group in substitution reactions, enabling further derivatization.
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Synthesis Pathways
A possible synthesis route for this compound could involve:
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Starting with 2,6-diethylphenylamine, which reacts with an acyl chloride (e.g., 2-bromopropanoyl chloride) under basic conditions to form the amide bond.
This reaction typically requires a base like triethylamine or pyridine to neutralize the HCl byproduct.
Related Compounds and Research
Similar compounds, such as 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide or N-(4-chlorophenyl)-2-bromo-2-methylpropanamide, have been studied for their biological activities, including antimicrobial and anticancer properties . These studies suggest that brominated amides often exhibit promising pharmacological profiles.
Analytical Data (Hypothetical)
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NMR Spectroscopy:
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Proton signals for ethyl groups and aromatic protons.
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Characteristic amide proton signal around = 7–8 ppm.
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IR Spectroscopy:
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Amide carbonyl stretch (~1650 cm).
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C-Br stretch (~600–700 cm).
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